Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound includes a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and a carboxylate ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the benzo[b]thiophene core. The specific conditions for these reactions may vary, but they generally require controlled temperatures, catalysts, and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce thiols or sulfides, and substitution reactions may result in various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in anticancer research, it may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and division .
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2-carboxylic acid methyl ester
- Methyl thianaphthene-2-carboxylate
- 3-amino-6-fluorobenzo[b]thiophene-2-carboxylic acid methyl ester
Uniqueness
Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethoxybenzamido group enhances its potential for specific interactions with biological targets, making it a valuable compound for medicinal chemistry and drug development .
Properties
IUPAC Name |
methyl 3-[(2,6-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-23-12-8-6-9-13(24-2)15(12)18(21)20-16-11-7-4-5-10-14(11)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEUMMJPWTWVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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